An In-depth Technical Guide to 2-Iodo-4-nitrophenol: Chemical Properties and Structure
An In-depth Technical Guide to 2-Iodo-4-nitrophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Iodo-4-nitrophenol, a key intermediate in various synthetic applications.
Core Chemical and Physical Properties
2-Iodo-4-nitrophenol is a substituted aromatic compound with the molecular formula C₆H₄INO₃.[1] It presents as a solid powder under standard conditions. The presence of an iodine atom, a nitro group, and a hydroxyl group on the benzene ring imparts specific reactivity and characteristics to the molecule.
Quantitative Data Summary
The key quantitative physical and chemical properties of 2-Iodo-4-nitrophenol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₄INO₃ | [1] |
| Molecular Weight | 265.01 g/mol | |
| CAS Number | 89487-91-2 | [1] |
| Melting Point | 89-94 °C | |
| Appearance | Solid, powder | |
| Purity | ≥98.0% (HPLC) |
Note: Specific data on boiling point, pKa, and quantitative solubility were not available in the reviewed literature.
Chemical Structure and Identification
The structural details of 2-Iodo-4-nitrophenol are crucial for understanding its reactivity and for its accurate identification.
Structural Identifiers
| Identifier | String | Reference |
| IUPAC Name | 2-Iodo-4-nitrophenol | |
| Synonyms | 4-Hydroxy-3-iodonitrobenzene | |
| SMILES | O[c]1--INVALID-LINK--cc(cc1)--INVALID-LINK--=O | [2] |
| InChI | InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | [1] |
| InChIKey | BKQFOYCEUMVWOW-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of 2-Iodo-4-nitrophenol. While a specific, detailed protocol for the direct synthesis of 2-Iodo-4-nitrophenol was not found in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of similar compounds.
Synthesis of 2-Iodo-4-nitrophenol (Proposed)
A common method for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis. A detailed protocol for the synthesis of the precursor, 2-Iodo-4-nitroaniline, is available and can be adapted.
Step 1: Synthesis of 2-Iodo-4-nitroaniline [3]
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Dissolve 20 g of p-nitroaniline in an appropriate solvent.
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Prepare a solution of 23.54 g of iodine monochloride in 50 ml of acetic acid.[3]
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Add the iodine monochloride solution dropwise to the stirred p-nitroaniline solution over a period of one hour.[3]
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Continue stirring the mixture for an additional hour.[3]
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Pour the dark mixture into 1 liter of water to precipitate the product.[3]
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Collect the precipitated yellow solid by filtration and dry it to obtain 2-Iodo-4-nitroaniline.[3]
Step 2: Diazotization and Hydrolysis to 2-Iodo-4-nitrophenol
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Dissolve the synthesized 2-Iodo-4-nitroaniline in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath.
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Slowly add a cold aqueous solution of sodium nitrite to the aniline solution while maintaining the low temperature to form the diazonium salt.
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Gently warm the solution of the diazonium salt. The diazonium group will hydrolyze to a hydroxyl group, yielding 2-Iodo-4-nitrophenol.
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The product can then be extracted from the aqueous solution using an organic solvent and purified by recrystallization or chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the structure of 2-Iodo-4-nitrophenol by analyzing the chemical shifts and coupling patterns of the protons.
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Methodology:
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Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Analyze the spectrum for chemical shifts, integration, and splitting patterns to elucidate the proton environment.
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Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 2-Iodo-4-nitrophenol.
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Methodology:
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Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
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Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.
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Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Analyze the spectrum for characteristic absorption bands of the O-H, N-O (nitro group), C-I, and aromatic C-H and C=C bonds.
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Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 2-Iodo-4-nitrophenol.
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Methodology:
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Dissolve a small amount of the sample in a suitable volatile solvent.
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Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.
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Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.
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Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.
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Applications in Research and Drug Development
Nitrophenols are important intermediates in the synthesis of a variety of organic molecules.[4] Notably, 4-nitrophenol is a key precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] The synthesis involves the reduction of the nitro group to an amino group, followed by acetylation.[4] While specific applications of 2-Iodo-4-nitrophenol in drug development are not extensively documented in the available literature, its structure suggests potential as a building block in the synthesis of more complex pharmaceutical compounds. The iodine atom can serve as a handle for further functionalization through various cross-coupling reactions.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent characterization.
Caption: Synthesis and Characterization Workflow for 2-Iodo-4-nitrophenol.
Safety and Handling
2-Iodo-4-nitrophenol is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
